molecular formula C12H8F3NO3 B6278483 4-methyl-2-(4-(trifluoromethyl)phenyl)oxazole-5-carboxylic acid CAS No. 343322-73-6

4-methyl-2-(4-(trifluoromethyl)phenyl)oxazole-5-carboxylic acid

Cat. No.: B6278483
CAS No.: 343322-73-6
M. Wt: 271.19 g/mol
InChI Key: VCNUEDWVXGHVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(4-(trifluoromethyl)phenyl)oxazole-5-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(4-(trifluoromethyl)phenyl)oxazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the oxazole ring. One common approach is the cyclization of 4-(trifluoromethyl)benzoyl chloride with 4-methyl-5-aminopyrazole under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid derivative.

  • Reduction: The major product is often the corresponding amine or alcohol.

  • Substitution: The major product depends on the nucleophile used, but common products include substituted oxazoles or benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various synthetic pathways.

Biology: In biological research, 4-methyl-2-(4-(trifluoromethyl)phenyl)oxazole-5-carboxylic acid is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological targets and pathways.

Medicine: . Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the materials industry, this compound is used in the design of new materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4-methyl-2-(4-(trifluoromethyl)phenyl)oxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-Methyl-2-(trifluoromethyl)benzoic acid

  • 2-(Trifluoromethyl)phenyl oxazole-5-carboxylic acid

  • 4-(Trifluoromethyl)benzoyl chloride

Uniqueness: 4-Methyl-2-(4-(trifluoromethyl)phenyl)oxazole-5-carboxylic acid is unique due to its combination of the oxazole ring and trifluoromethyl group, which provides enhanced stability and reactivity compared to similar compounds. This combination allows for a wider range of applications in various fields.

Properties

CAS No.

343322-73-6

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)19-10(16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18)

InChI Key

VCNUEDWVXGHVJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.